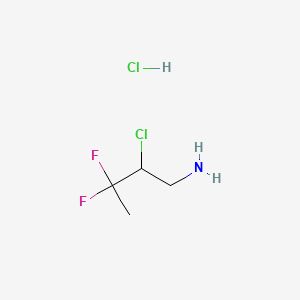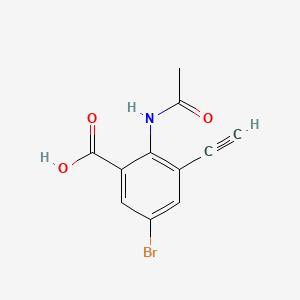
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group in this compound enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a solvent such as methanol or ethanol. The general reaction scheme is as follows:
Starting Material: 3-(2-methoxy-2-oxoethyl)phenylboronic acid or its ester.
Reagent: Potassium bifluoride (KHF2).
Solvent: Methanol or ethanol.
Conditions: Room temperature, stirring for several hours.
The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or ester.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., water or ethanol), and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic acids or esters.
Substitution: Various substituted boron compounds.
Applications De Recherche Scientifique
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the case of Suzuki-Miyaura couplingThe compound’s stability and reactivity are attributed to the presence of the trifluoroborate group, which facilitates efficient transmetalation and subsequent coupling reactions .
Comparaison Avec Des Composés Similaires
Potassium trifluoro(3-(2-methoxy-2-oxoethyl)phenyl)borate can be compared with other similar compounds, such as:
Potassium trifluoro(4-(2-methoxy-2-oxoethyl)phenyl)borate: Similar structure but with a different substitution pattern on the phenyl ring.
Potassium trifluoro(4-(2-methoxy-2-oxoethoxy)phenyl)borate: Contains an additional ethoxy group, which may influence its reactivity and applications.
Potassium 2-methylthiophenyltrifluoroborate: Contains a thiophenyl group, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroborate group, which enhances its stability and reactivity in various chemical transformations.
Propriétés
Formule moléculaire |
C9H9BF3KO2 |
|---|---|
Poids moléculaire |
256.07 g/mol |
Nom IUPAC |
potassium;trifluoro-[3-(2-methoxy-2-oxoethyl)phenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-3-2-4-8(5-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 |
Clé InChI |
OSPRTWMOFNGRHD-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC=C1)CC(=O)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)




![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)

![3-[(Difluoromethoxy)methyl]aniline](/img/structure/B13470578.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)
![Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)
![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
